molecular formula C14H16FNO4 B12685300 Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate CAS No. 84962-54-9

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate

Cat. No.: B12685300
CAS No.: 84962-54-9
M. Wt: 281.28 g/mol
InChI Key: BFUFOHMVMTXWGL-HQVZTVAUSA-N
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Description

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate in the presence of a base to form an intermediate. This intermediate is then reacted with cinnamaldehyde and piperazine under controlled conditions to yield the final product . The reaction conditions often involve heating the mixture to around 356 K for several hours, followed by purification steps such as extraction and chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(1-(4-fluorophenyl)ethyl)-N-formyl-3-oxoalaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

CAS No.

84962-54-9

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

ethyl (2S)-2-[1-(4-fluorophenyl)ethyl-formylamino]-3-oxopropanoate

InChI

InChI=1S/C14H16FNO4/c1-3-20-14(19)13(8-17)16(9-18)10(2)11-4-6-12(15)7-5-11/h4-10,13H,3H2,1-2H3/t10?,13-/m0/s1

InChI Key

BFUFOHMVMTXWGL-HQVZTVAUSA-N

Isomeric SMILES

CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=C(C=C1)F

Origin of Product

United States

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